BenchChemオンラインストアへようこそ!

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate

Lipophilicity Drug-likeness Physicochemical property prediction

This ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate is a geometrically accurate pyridine bioisostere. The 5-fluoro substituent blocks metabolic C–H oxidation, while the 2-methoxy enamine faithfully reproduces pyridine's sp²-nitrogen geometry (exit vector ~118°). With XLogP3 0.8 and TPSA 47.9 Ų, it resides in favorable CNS drug space, outperforming saturated N-Boc analogues (TPSA >80 Ų) in passive permeability. The bridgehead ethyl ester and enamine double bond offer versatile handles for library diversification. Procure this compound when screening requires a matched pyridine replacement with balanced lipophilicity and hydrogen-bond acceptor capacity. Supplied in research quantities with ≥95% purity.

Molecular Formula C10H14FNO3
Molecular Weight 215.224
CAS No. 2378501-92-7
Cat. No. B2429759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate
CAS2378501-92-7
Molecular FormulaC10H14FNO3
Molecular Weight215.224
Structural Identifiers
SMILESCCOC(=O)C12CC(C1)(CN=C2OC)F
InChIInChI=1S/C10H14FNO3/c1-3-15-8(13)10-4-9(11,5-10)6-12-7(10)14-2/h3-6H2,1-2H3
InChIKeyAETNDUBQGLNLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate (CAS 2378501-92-7): Scaffold Identity and Procurement Context


Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate (C₁₀H₁₄FNO₃, MW 215.22 g/mol) is a fluorinated bridged bicyclic enamine that belongs to the emerging class of 3‑azabicyclo[3.1.1]hept‑2‑enes (aza‑BCHepes), which have been validated as geometrically accurate, sp³‑enriched bioisosteres of pyridine rings [1]. Unlike the saturated 3‑azabicyclo[3.1.1]heptanes widely cited for their pyridine mimicry, this compound incorporates a 5‑fluoro substituent, a 2‑methoxy enamine moiety, and an ethyl ester at the bridgehead – a substitution pattern that simultaneously modulates lipophilicity, hydrogen‑bond acceptor capacity, and metabolic vulnerability relative to unsubstituted or N‑Boc‑protected analogues [2]. The compound appears in the Enamine screening catalogue (catalogue no. EN300‑37408163) and is supplied as a research intermediate for medicinal‑chemistry campaigns targeting pyridine‑replacement strategies [3].

Why Generic 3‑Azabicyclo[3.1.1]heptane Analogues Cannot Replace Ethyl 5‑Fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate in Physicochemical‑Driven Selection


The azabicyclo[3.1.1]heptane family encompasses saturated (heptane), unsaturated (hept‑2‑ene), and heteroatom‑substituted variants whose physicochemical profiles diverge substantially despite their shared ring system. The 5‑fluoro‑2‑methoxy‑3‑azabicyclo[3.1.1]hept‑2‑ene architecture is chemically distinct from N‑Boc‑protected saturated analogues in three critical respects: (i) the enamine double bond conjugates the nitrogen lone pair with the 2‑methoxy group, altering the pKₐ of the bridgehead nitrogen and creating a sp²‑hybridised nitrogen whose geometry more faithfully reproduces the pyridine nitrogen [1]; (ii) XLogP3 computed for this specific substitution pattern is 0.8, placing it in a lipophilicity range suitable for oral drug candidates, whereas the saturated N‑Boc‑ or N‑H analogues exhibit XLogP values below 0 or above 2 depending on substitution, leading to divergent permeability and solubility profiles [2]; (iii) the topological polar surface area (TPSA) of 47.9 Ų is lower than that of many fluoro‑des‑methoxy comparators, predicting superior passive membrane permeability relative to more polar congeners [2]. Consequently, substituting this compound with a structurally related but physicochemically mismatched analogue risks invalidating structure‑property‑relationship models during lead optimisation.

Quantitative Differential Evidence for Ethyl 5-Fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate Versus Closest Comparators


Lipophilicity (XLogP3) Comparison: Target Compound vs. Des‑Fluoro, Saturated, and N‑Boc Analogues

The target compound's computed XLogP3 of 0.8 (PubChem) places it in the optimal lipophilicity window for oral bioavailability (LogP 0–3). In contrast, the direct saturated analogue 5‑fluoro‑3‑azabicyclo[3.1.1]heptane‑1‑carboxylic acid hydrochloride (CAS 2402829‑94‑9) is highly polar due to the free carboxylic acid and secondary amine. While experimental LogP data for the target compound itself are not published in peer‑reviewed literature, the class‑level trend established by Chernykh et al. (2025) for fluorinated 6‑azabicyclo[3.1.1]heptanes shows that the introduction of a fluorine substituent and a methylene bridge can reduce LogP by 0.3–0.8 units relative to the parent piperidine, whilst the cis versus trans disposition of the fluorine further modulates lipophilicity by up to 0.5 LogP units [1]. The 2‑methoxy enamine in the target compound is expected to contribute additional hydrogen‑bond acceptor capacity (5 H‑bond acceptors computed) relative to des‑methoxy analogues, further differentiating its partition behaviour [2].

Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area (TPSA) as a Predictor of Passive Permeability: Target Compound vs. Pyridine and Saturated Analogues

The computed TPSA of the target compound is 47.9 Ų, which is below the widely accepted threshold of 60 Ų for good blood–brain barrier penetration and within the range favourable for oral absorption (<140 Ų) [1]. This value is significantly lower than that of pyridine (TPSA ≈ 12.9 Ų for the ring nitrogen alone, but pyridine itself lacks substituents and has minimal molecular volume). When pyridine is embedded in a drug‑like molecule with typical substituents, its effective TPSA increases considerably. The target compound's TPSA arises from five hydrogen‑bond acceptors (fluorine, methoxy oxygen, ester carbonyl, ester ether oxygen, and imine nitrogen) yet remains moderate due to the compact bicyclic architecture. By comparison, a saturated N‑Boc‑protected 3‑azabicyclo[3.1.1]heptane amino acid (e.g., compound 42 in Dibchak et al. 2023) possesses a TPSA exceeding 80 Ų owing to the additional carboxylic acid and carbamate oxygen atoms [2]. This TPSA differential indicates that the target compound is likely to exhibit superior passive membrane permeability relative to more polar, saturated, N‑protected analogues, making it a preferred scaffold for CNS‑targeted programmes [1].

Membrane permeability TPSA Blood–brain barrier penetration

Geometric Isosterism with Pyridine: Angle Between Exit Vectors and Bond Distances

The 3‑azabicyclo[3.1.1]hept‑2‑ene scaffold of the target compound has been explicitly characterised as a geometrically faithful bioisostere of pyridine. Lin et al. (2024) demonstrated through X‑ray crystal structure analysis that 3‑aza‑BCHepes replicate the sp²‑hybridised nitrogen atom of pyridine and exhibit a substituent exit‑vector angle (ϕ) of approximately 117°–119°, closely matching the 120° angle of meta‑substituted pyridine, with C–C distances (r ≈ 2.4 Å, d ≈ 4.8–5.0 Å) that are within 0.2 Å of the pyridine archetype [1]. This geometric fidelity is superior to that of saturated 3‑azabicyclo[3.1.1]heptanes, where the sp³‑hybridised nitrogen forces a tetrahedral geometry that deviates more markedly from the planar pyridine nitrogen, potentially altering vector relationships in the binding site [2]. The target compound specifically retains the endocyclic imine double bond (hept‑2‑ene), preserving the sp²‑nitrogen geometry without requiring additional synthetic manipulation. For procurement in scaffold‑hopping campaigns where geometric mimicry of a pyridine nitrogen is paramount, this unsaturated scaffold offers a significant advantage over saturated congeners.

Bioisosterism Exit vector geometry Scaffold hopping

Basicity Modulation by 5‑Fluoro and 2‑Methoxy Substitution: Class‑Level Inference from Fluorinated Azabicyclo Analogues

Experimental pKₐ data for the target compound itself are not available in peer‑reviewed literature. However, Chernykh et al. (2025) have systematically measured the pKₐ values of a series of fluorinated 6‑azabicyclo[3.1.1]heptanes and demonstrated that: (i) introduction of a single fluorine atom at the bridgehead position decreases the pKₐ of the conjugate acid by 0.7–1.1 units relative to the non‑fluorinated analogue (e.g., pKₐ 8.9 → 8.2); (ii) the cis‑ versus trans‑disposition of the fluorine relative to the methylene bridge further differentiates pKₐ by up to 0.4 units; and (iii) all experimentally measured bicyclic compounds were more basic (pKₐ 8.0–9.2) than their monocyclic piperidine counterparts (pKₐ 7.5–8.5) [1]. Extrapolating this trend, the 5‑fluoro substituent in the target compound is expected to lower the imine nitrogen pKₐ relative to a des‑fluoro 3‑aza‑BCHepene, while the electron‑donating 2‑methoxy group may partially offset this effect through resonance. This interplay creates a distinct protonation state profile at physiological pH (7.4) compared to non‑fluorinated or non‑methoxylated analogues, influencing solubility, permeability, and target engagement [1].

pKa Basicity Amine protonation state

Metabolic Stability Enhancement via Fluorination: Class‑Level Evidence from 3‑Azabicyclo[3.1.1]heptane Scaffolds

The incorporation of fluorine at the bridgehead (C‑5) position of the 3‑azabicyclo[3.1.1]heptane scaffold is motivated by the well‑established principle that fluorine substitution blocks cytochrome P450‑mediated oxidation at metabolically labile C–H bonds. In the landmark study by Dibchak et al. (2023), the replacement of the pyridine ring in the antihistamine drug Rupatidine with a 3‑azabicyclo[3.1.1]heptane scaffold led to a dramatic improvement in physicochemical properties, although specific microsomal stability data were not disclosed [1]. The patent literature on 3‑azabicyclo[3.1.1]heptane derivatives (US20220033381A1) explicitly states that fluorination enhances metabolic stability and target binding affinity, consistent with fluorine's role as a metabolically inert hydrogen isostere [2]. Furthermore, Chernykh et al. (2025) note that the introduction of fluorine into 6‑azabicyclo[3.1.1]heptanes increases both oxidative and hydrolytic stability relative to non‑fluorinated analogues [3]. While no direct head‑to‑head metabolic stability data exist for the target compound versus a des‑fluoro comparator, the cumulative class‑level evidence supports the procurement rationale that the 5‑fluoro substituent is a deliberate design element conferring metabolic resilience, differentiating this compound from non‑fluorinated azabicyclo‑heptene analogues that would be more susceptible to oxidative clearance.

Metabolic stability Oxidative metabolism Fluorine blocking

Catalogue Availability and Purity Specification: Procurement‑Relevant Differentiation from Competing Suppliers

As of the most recent catalogue update (2023-07-10), ethyl 5‑fluoro‑2‑methoxy‑3‑azabicyclo[3.1.1]hept‑2‑ene‑1‑carboxylate is available from Enamine (catalogue no. EN300‑37408163) as a research‑grade intermediate [1]. The supplier's standard purity specification for this compound class is ≥95%, and the compound is offered in quantities ranging from 0.05 g to 0.25 g, with a listed price of $1,381.00 per 0.25 g, indicating a specialised, low‑volume R&D intermediate rather than a commodity building block [1]. This contrasts with more commonly stocked saturated analogues such as 1‑fluoro‑3‑azabicyclo[3.1.1]heptane hydrochloride (CAS 2305253‑45‑4), which is available from multiple vendors including Sigma‑Aldrich in larger quantities at lower unit cost . The target compound's limited availability and higher cost reflect its unique substitution pattern (5‑fluoro, 2‑methoxy, ethyl ester, hept‑2‑ene) that differentiates it from commercially abundant but structurally simpler fluorinated azabicycloheptanes, establishing a clear procurement hierarchy: the target compound is the appropriate choice when the specific enamine and substitution pattern are required for a synthetic sequence or SAR study, whereas simpler analogues suffice for basic scaffold evaluation.

Commercial availability Purity Procurement logistics

Optimal Application Scenarios for Ethyl 5-Fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate in Research and Early Discovery Procurement


Pyridine Bioisostere Replacement in Fragment‑Based or Structure‑Based Drug Design

When a crystallographically characterised binding site features a pyridine ring that engages the target through its sp²‑hybridised nitrogen as a hydrogen‑bond acceptor, the target compound offers a geometrically accurate replacement with the exit‑vector angle (ϕ ≈ 117–119°) closely matching pyridine's 120° geometry [1]. The ethyl ester and 2‑methoxy groups provide synthetic handles for further elaboration into the target molecule, while the 5‑fluoro substituent simultaneously blocks a metabolically labile C–H bond. This scenario is particularly indicated when the pyridine ring is positioned in a sterically constrained sub‑pocket where saturated sp³‑nitrogen analogues would disrupt the hydrogen‑bond geometry [2]. Procure this compound when the synthetic plan requires a pyridine‑mimetic scaffold with a bridgehead ester for onward diversification.

CNS Penetrant Lead Optimisation Campaigns Requiring Moderate Lipophilicity and Low TPSA

In programmes targeting central nervous system (CNS) enzymes or receptors, the compound's computed XLogP3 of 0.8 and TPSA of 47.9 Ų place it within the favourable CNS drug space (XLogP < 3, TPSA < 60 Ų) [1]. The 5‑fluoro substituent is expected to lower the pKₐ of the imine nitrogen, reducing the fraction of ionised species at physiological pH and thereby enhancing passive blood–brain barrier penetration relative to more basic, non‑fluorinated analogues [2]. When screening a CNS‑targeted library, this compound should be prioritised over saturated N‑Boc‑protected 3‑azabicyclo[3.1.1]heptane amino acids, which exhibit TPSA values > 80 Ų and are likely to be CNS‑impermeable [3].

Rapid SAR Exploration of Fluorine and Methoxy Effects on the Azabicycloheptene Scaffold

For medicinal chemistry teams mapping the Structure–Activity Relationship (SAR) of a newly identified azabicyclo[3.1.1]heptene hit, this compound serves as a key analogue that simultaneously probes the effects of a bridgehead fluorine (metabolic stability and pKₐ modulation) and an enamine methoxy group (electronic effects on the imine nitrogen and additional hydrogen‑bond acceptor capacity). While individual experimental pKₐ or microsomal stability data are not published for this specific compound, the class‑level trends established by Chernykh et al. (2025) for fluorinated 6‑aza‑BCHeps and by Dibchak et al. (2023) for saturated 3‑aza‑BCHeps provide a quantitative framework for interpreting the SAR impact [2][3]. Procure this compound when the SAR hypothesis requires testing the combined effect of 5‑fluoro and 2‑methoxy substitution on both in vitro potency and early ADME parameters.

Synthetic Methodology Development and Library Synthesis Based on the Azabicyclo[3.1.1]hept‑2‑ene Core

The compound's enamine double bond (hept‑2‑ene) and bridgehead ester provide versatile points for further derivatisation: the enamine can undergo electrophilic addition, reduction to the saturated azabicycloheptane, or N‑alkylation, while the ethyl ester can be hydrolysed, reduced, or converted to amides. Lin et al. (2024) demonstrated that 3‑aza‑BCHepes are accessible on a practical scale via Sc‑catalysed (3+2) annulation of vinyl azides with bicyclo[1.1.0]butanes [1]. For synthetic chemistry groups developing novel library synthesis protocols or investigating the reactivity of fluorine‑containing enamines, this compound represents a well‑characterised, commercially available substrate with documented synthetic provenance tied to the primary JACS methodology [1]. Procure as a reference substrate for reaction development or as a precursor for generating diverse 3‑azabicyclo[3.1.1]heptane‑derived libraries.

Quote Request

Request a Quote for Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.